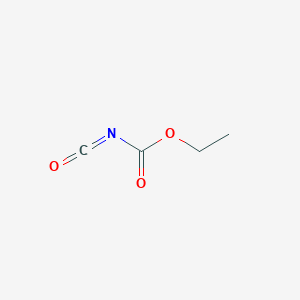

Ethoxycarbonyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174484. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(oxomethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-2-8-4(7)5-3-6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVZGGPZNHFGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306153 | |

| Record name | Ethoxycarbonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19617-43-7 | |

| Record name | 19617-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethoxycarbonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxycarbonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethoxycarbonyl isocyanate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethoxycarbonyl Isocyanate

Authored by: A Senior Application Scientist

Abstract

This compound (C₄H₅NO₃) is a highly reactive and versatile chemical intermediate of significant interest to researchers in organic synthesis and drug development. Possessing both an isocyanate and an ester functional group, it serves as a valuable building block for a diverse range of molecular architectures. Its utility is defined by the pronounced electrophilicity of the isocyanate carbon, making it a prime target for nucleophilic attack. This guide provides a comprehensive exploration of the core chemical properties of this compound, detailing its structure, reactivity, synthesis, and handling. The content herein is synthesized from established literature and safety data to provide field-proven insights for laboratory professionals.

Physicochemical and Structural Properties

This compound is a colorless to pale yellow liquid characterized by the molecular formula C₄H₅NO₃ and a molar mass of 115.09 g/mol .[1][2] The molecule's reactivity is dictated by the presence of the highly electrophilic isocyanate (-N=C=O) group directly attached to an ethoxycarbonyl group. This structural arrangement influences the electronic distribution across the isocyanate moiety, making it a potent reagent for introducing carbamate functionalities.

Core Physicochemical Data

A summary of the key physical properties is essential for its practical application in a laboratory setting. This data informs decisions regarding reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NO₃ | [1],[3] |

| Molar Mass | 115.09 g/mol | [1],[4] |

| Appearance | Clear colorless to pale yellow liquid | [1],[5] |

| Density | 1.115 g/mL at 25 °C | [1],[6] |

| Boiling Point | 25 °C at 10 mmHg | [1],[6] |

| Refractive Index (n²⁰/D) | 1.408 | [1],[6] |

| Solubility | Soluble in many organic solvents (e.g., ethers, aromatic hydrocarbons) | [1] |

The Chemistry of the Isocyanate Group: Reactivity Profile

The isocyanate functional group is an electrophilic heterocumulene, R−N=C=O, whose chemistry is dominated by the susceptibility of its central carbon atom to nucleophilic addition.[7] this compound is no exception and readily engages with a wide array of nucleophiles. These reactions are typically exothermic and proceed rapidly.[8]

Reactions with Nucleophiles

The primary mode of reactivity involves the addition of a compound containing an active hydrogen atom across the C=N bond of the isocyanate.[9]

-

With Alcohols: The reaction with an alcohol yields a urethane (carbamate). This is one of the most fundamental reactions in polyurethane chemistry and a common application for this reagent.[7] The oxygen of the alcohol attacks the isocyanate carbon, followed by proton transfer to the nitrogen.

-

ROH + EtOOC-NCO → EtOOC-NH-C(O)OR

-

-

With Amines: Primary or secondary amines react vigorously to form substituted ureas.[7][9] This reaction is generally faster than the reaction with alcohols due to the greater nucleophilicity of amines.

-

R₂NH + EtOOC-NCO → EtOOC-NH-C(O)NR₂

-

-

With Water: Isocyanates are sensitive to moisture. They react with water to form an unstable carbamic acid intermediate, which subsequently decomposes to yield a primary amine and carbon dioxide gas.[7] This reactivity necessitates handling the compound under anhydrous conditions to prevent degradation.

-

H₂O + EtOOC-NCO → [EtOOC-NH-COOH] → EtOOC-NH₂ + CO₂

-

The following diagram illustrates these fundamental nucleophilic addition pathways.

Caption: Core reactivity of this compound with common nucleophiles.

Cycloaddition Reactions

Isocyanates can participate as electrophiles in various cycloaddition reactions. For instance, they can act as dienophiles in Diels-Alder reactions or undergo [2+2] cycloadditions with electron-rich alkenes to form β-lactam rings.[7][10] This reactivity opens pathways to complex heterocyclic structures that are valuable in medicinal chemistry.

Thermal Stability and Decomposition

While this compound is a stable molecule under proper storage, it can undergo thermal decomposition. The thermal decomposition of carbamates is a known, albeit high-temperature, method for generating isocyanates, representing the reverse of the alcohol addition reaction.[11] At temperatures above 400°C, related structures like isocyanurates (trimers of isocyanates) can decompose to regenerate the free isocyanate group.[12] Thermal degradation of materials containing isocyanate-derived linkages can release a variety of compounds, including amines and aminoisocyanates.[13]

Synthesis and Purification

Understanding the synthesis of this compound is crucial for assessing its purity and potential side products. Several synthetic routes exist, with a common laboratory-scale method involving the reaction of urethane (ethyl carbamate) with oxalyl chloride.[3][14]

Experimental Protocol: Synthesis from Urethane

This protocol is based on a literature procedure and highlights the critical parameters for a successful synthesis.[3] The causality for using oxalyl chloride lies in its ability to act as a dehydrating and activating agent to convert the carbamate into the isocyanate.

Materials:

-

Urethane (Ethyl carbamate)

-

Oxalyl chloride

-

Chloroform (anhydrous)

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve urethane in anhydrous chloroform.

-

Cool the solution to 5 °C using an ice bath.

-

Slowly add oxalyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition. Rationale: This exothermic reaction requires temperature control to prevent side reactions.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently reflux the reaction mixture. Monitor the reaction progress by IR spectroscopy, observing the disappearance of the N-H stretch of the starting material and the appearance of the strong isocyanate (-N=C=O) band around 2250 cm⁻¹.

-

Once the reaction is complete, cool the mixture and carefully quench any excess oxalyl chloride.

-

The crude product is isolated by removing the solvent under reduced pressure.

The following workflow diagram illustrates the synthesis and purification process.

Sources

- 1. chembk.com [chembk.com]

- 2. ethyl N-carbonylcarbamate | C4H5NO3 | CID 300166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound CAS#: 19617-43-7 [chemicalbook.com]

- 6. This compound | 19617-43-7 [chemicalbook.com]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. doxuchem.com [doxuchem.com]

- 10. researchtrends.net [researchtrends.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 14. Isocyanate synthesis by substitution [organic-chemistry.org]

Ethoxycarbonyl isocyanate molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of Ethoxycarbonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₄H₅NO₃) is a reactive chemical intermediate of significant interest in organic synthesis, particularly for the construction of carbamates, ureas, and other nitrogen-containing heterocycles. Its unique reactivity profile is a direct consequence of a complex interplay of electronic effects derived from its constituent ethoxycarbonyl and isocyanate functionalities. This guide provides a detailed examination of the molecule's structure, bonding, and electronic properties. We will explore the geometric constraints imposed by the cumulene-like isocyanate group, the influence of resonance and inductive effects on electron distribution, and the resulting spectroscopic signatures that serve as a basis for its characterization. A foundational understanding of these principles is critical for professionals seeking to leverage this potent electrophile in synthetic applications, including drug development and materials science.

Introduction: The Dichotomy of a Reactive Intermediate

This compound, systematically named ethyl N-(oxomethylidene)carbamate, is a bifunctional molecule featuring an ester and an isocyanate group.[1][2] This combination makes it a powerful and versatile building block. The isocyanate moiety (–N=C=O) serves as a potent electrophile, susceptible to attack by a wide range of nucleophiles, while the adjacent ethoxycarbonyl group (–C(=O)OEt) profoundly modulates this reactivity.[3] Understanding the delicate balance of electronic factors—how the ester functionality electronically "tunes" the isocyanate's reactivity—is paramount for its effective and predictable application in complex synthetic pathways. This guide will deconstruct the molecule from a fundamental perspective, linking its structural and electronic properties to its observable chemical behavior and spectroscopic characteristics.

Molecular Geometry and Conformational Landscape

The three-dimensional structure of this compound is dictated by the distinct geometries of its two functional groups and the rotational freedom around the central nitrogen-carbonyl carbon bond.

The Isocyanate Group: A Linear, High-Energy Moiety

The N=C=O functional group is characterized by a nearly linear arrangement of atoms, a feature it shares with related cumulenes like carbon dioxide.[4] The central carbon atom is sp-hybridized, forming two orthogonal pi bonds with the adjacent nitrogen and oxygen atoms. This bonding scheme results in a rigid, planar C−N=C=O unit.[4] For comparison, in phenyl isocyanate, the N=C=O angle is approximately 173.1°, demonstrating its near-linearity.[4] This structural rigidity has significant implications for how the molecule interacts with other reagents in three-dimensional space.

Conformational Isomerism

Rotation around the N–C(O) single bond allows for the existence of different conformers. The two most plausible planar conformers are the s-trans and s-cis isomers, referring to the relative orientation of the isocyanate N=C double bond and the ester C=O double bond. Computational studies on related acyl isocyanates suggest that while one conformer is typically more stable, the energy barrier to rotation is often low, allowing for the potential co-existence of multiple conformers in solution.

Caption: Ball-and-stick model of this compound.

Electronic Structure and Bonding: The Source of Reactivity

The reactivity of this compound is dominated by the severe electrophilicity of the central isocyanate carbon atom. This property is amplified by the cumulative electronic effects of both the isocyanate and ethoxycarbonyl groups.

Hybridization and Resonance

The bonding can be understood through a resonance hybrid model. The primary resonance contributors illustrate the delocalization of electron density and highlight the key sites of electrophilicity and nucleophilicity.

-

Structure A is the neutral, canonical form with two double bonds.

-

Structure B places a positive charge on the central carbon and a negative charge on the more electronegative oxygen, highlighting the carbon's electrophilicity.

-

Structure C places a positive charge on nitrogen and a negative charge on oxygen.

-

Structure D illustrates the electron-withdrawing nature of the adjacent ethoxycarbonyl group. The carbonyl oxygen pulls electron density away from the isocyanate nitrogen, further increasing the partial positive charge on the isocyanate carbon. This makes this compound more reactive than a simple alkyl isocyanate.[3]

This last contributor (D) is crucial; it explains why acyl isocyanates are particularly potent electrophiles. The delocalization of the nitrogen lone pair into the ester carbonyl group reduces its ability to donate into the N=C=O system, thus "unmasking" the electrophilic character of the isocyanate carbon.

Caption: Key resonance contributors for this compound.

Molecular Orbital Perspective

A molecular orbital (MO) analysis provides a more quantitative picture of the electronic structure.[5]

-

LUMO (Lowest Unoccupied Molecular Orbital): Computational models consistently show that the LUMO of acyl isocyanates is centered predominantly on the isocyanate group, with a large orbital coefficient on the central carbon atom. This confirms its role as the primary electrophilic site, readily accepting electron density from incoming nucleophiles.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is typically located on the π-system of the N=C=O group and the lone pairs of the oxygen atoms.

The energy gap between the HOMO and LUMO is relatively small, which is consistent with the molecule's high reactivity. The electron-withdrawing ethoxycarbonyl group lowers the energy of the LUMO, making the molecule a better electron acceptor and thus more reactive towards nucleophiles compared to simple alkyl isocyanates.[3]

Spectroscopic Characterization: A Self-Validating System

The proposed structure and bonding model is validated by experimental spectroscopic data. The key features in IR and NMR spectroscopy serve as a reliable fingerprint for the identification and characterization of this compound.

| Spectroscopic Technique | Characteristic Feature | Expected Value / Pattern | Interpretation |

| Infrared (IR) | Asymmetric N=C=O Stretch | ~2260 cm⁻¹ (very strong, sharp) | Diagnostic for the isocyanate functional group. Its high frequency is due to the stiff, cumulene-like double bonds.[6] |

| Ester C=O Stretch | ~1750-1770 cm⁻¹ (strong) | Typical for an ester carbonyl adjacent to an electron-withdrawing group. | |

| ¹H NMR | Ethyl Methylene (-CH₂-) | ~4.2-4.4 ppm (quartet) | Deshielded by the adjacent oxygen atom. Shows coupling to the methyl protons. |

| Ethyl Methyl (-CH₃) | ~1.3-1.4 ppm (triplet) | Standard chemical shift for an ethyl ester methyl group. | |

| ¹³C NMR | Isocyanate Carbon (-N=C =O) | ~125-130 ppm | Characteristic chemical shift for the central carbon of an isocyanate.[6] |

| Ester Carbonyl (-C =O) | ~168-172 ppm | Typical range for an ester carbonyl carbon.[6] | |

| Methylene Carbon (-C H₂-) | ~62-64 ppm | Standard chemical shift for an ethoxy group carbon. | |

| Methyl Carbon (-C H₃) | ~14 ppm | Standard chemical shift for an ethoxy group carbon. |

Synthesis and Reactivity

The high reactivity of this compound makes it a valuable synthetic tool, but also necessitates careful handling and specific synthetic strategies.

Representative Synthesis Protocol

This compound can be reliably synthesized from ethyl carbamate (urethane) by reaction with oxalyl chloride.[7] This method is an effective alternative to the use of highly toxic phosgene. The following protocol is adapted from a well-established procedure for analogous compounds.[6]

Reaction: EtO-C(=O)-NH₂ + (COCl)₂ → EtO-C(=O)-N=C=O + 2 HCl + CO

Step-by-Step Methodology:

-

Inert Atmosphere: A reaction vessel equipped with a mechanical stirrer, dropping funnel, and a reflux condenser (vented to a scrubber) is flushed with an inert gas (e.g., nitrogen or argon).

-

Solvent and Reagent: Ethyl carbamate is suspended in a dry, inert solvent such as chloroform or 1,2-dichloroethane.

-

Addition of Oxalyl Chloride: Oxalyl chloride (1.1 to 1.5 equivalents) is added dropwise to the suspension at a controlled temperature, typically 0-5 °C, to manage the initial exothermic reaction and gas evolution.

-

Reaction Progression: After the addition is complete, the mixture is slowly warmed to room temperature and then heated to reflux (typically 50-80 °C, depending on the solvent). The reaction is monitored by IR spectroscopy, following the disappearance of the N-H stretches of the starting material and the appearance of the strong isocyanate band at ~2260 cm⁻¹.

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The solvent and excess oxalyl chloride are carefully removed under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum to yield a clear, colorless liquid.[7]

Reactivity Profile: The Electrophilic Core

The primary mode of reactivity is the nucleophilic addition to the central carbon of the isocyanate group. This reaction is highly efficient and forms the basis of its utility in synthesis.

Reaction with Alcohols: The reaction with an alcohol proceeds rapidly, especially with base or organometallic catalysis, to form a stable carbamate (urethane) linkage. This is one of the most common and synthetically important reactions of isocyanates.[8][9]

Caption: Workflow for urethane (carbamate) synthesis.

The mechanism involves the nucleophilic attack of the alcohol oxygen onto the electrophilic isocyanate carbon, followed by or concerted with a proton transfer from the alcohol to the isocyanate nitrogen.[8] The presence of multiple alcohol molecules can facilitate this proton transfer via a hydrogen-bonding network, effectively lowering the activation energy of the reaction.[8][10]

Conclusion

This compound is a molecule whose potent reactivity is a direct and predictable outcome of its molecular and electronic structure. The linear, sp-hybridized isocyanate group provides a highly accessible electrophilic center. This inherent reactivity is significantly enhanced by the strong inductive and resonance electron-withdrawing effects of the adjacent ethoxycarbonyl moiety. This detailed understanding, validated by distinct spectroscopic signatures, allows researchers and drug development professionals to confidently employ this compound as a precise and efficient tool for the construction of complex molecular architectures containing the critical carbamate or urea functionalities.

References

- National Center for Biotechnology Information.

- Organic Chemistry Portal.

- Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A, 103(49), 10108-10116.

- Wikipedia.

- Valli, V. L. K., & Alper, H. (1995). A Simple, Convenient, and Efficient Method for the Synthesis of Isocyanates from Urethanes. The Journal of Organic Chemistry, 60(1), 257–258.

- Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

- Ferstandig, L. L., & Scherrer, R. A. (1959). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 81(18), 4838–4843.

- Lindorff-Larsen, K., et al. (2024).

- Flores, J. D., et al. (2010). Direct RAFT Polymerization of an Unprotected Isocyanate-Containing Monomer and Subsequent Structopendant Functionalization Using “Click”-Type Reactions.

- Tsai, J. H., et al. (2004).

- ACS Omega. (2024).

- Si, Y.-X., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22, 9086-9090.

- Szabo, D., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3389.

- Scientific & Academic Publishing. American Journal of Organic Chemistry. [Link]

- ResearchGate. Syntheses and 1H-, 13C- and 15N-NMR spectra of ethynyl isocyanide. [Link]

- MDPI.

- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy.

- Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-20.

- MDPI. Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 9. Isocyanate - Wikipedia [en.wikipedia.org]

- 10. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethoxycarbonyl Isocyanate (CAS 19617-43-7): Synthesis, Reactivity, and Applications in Advanced Organic Synthesis

This guide provides an in-depth technical overview of Ethoxycarbonyl Isocyanate (CAS 19617-43-7), a highly versatile and reactive reagent. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explore the mechanistic principles, strategic applications, and critical safety protocols that govern its effective use in the modern chemistry laboratory. We will delve into its synthesis, core reactivity, and its sophisticated role as a dual-function moiety in the synthesis of complex molecular architectures.

Part 1: Core Physicochemical and Spectroscopic Profile

This compound, also known by its IUPAC name ethyl N-(oxomethylidene)carbamate, is a clear, colorless liquid characterized by the highly reactive isocyanate functional group (-N=C=O) appended to an ethoxycarbonyl moiety.[1][2][3][4] This unique structure imparts a potent electrophilicity to the central carbon atom of the isocyanate, making it a prime target for a wide array of nucleophiles. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19617-43-7 | [1] |

| Molecular Formula | C₄H₅NO₃ | [1][2] |

| Molecular Weight | 115.09 g/mol | [2][5] |

| Appearance | Clear colorless liquid | [3][6] |

| Density | ~1.115 - 1.13 g/mL at 25 °C | [1][7][8] |

| Boiling Point | 25 °C at 10 mmHg; 129.3 °C at 760 mmHg | [1][7][8] |

| Flash Point | ~35 - 40.8 °C | [1][4] |

| Refractive Index (n²⁰/D) | ~1.406 - 1.409 | [4][8] |

| InChI Key | VMVZGGPZNHFGKS-UHFFFAOYSA-N | [4] |

| Solubility | Reacts with water and other protic solvents | [9][10] |

Spectroscopic Characterization: The most prominent feature in the infrared (IR) spectrum of this compound is the very strong, sharp absorption band characteristic of the asymmetric stretching vibration of the N=C=O group, typically appearing around 2250-2280 cm⁻¹. The presence of the ester carbonyl (C=O) gives rise to another strong absorption band at approximately 1750-1770 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy will show characteristic signals for the ethyl group: a triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂).

Part 2: Synthesis and Purification

The laboratory-scale synthesis of this compound is most commonly achieved through the reaction of urethane (ethyl carbamate) with oxalyl chloride.[11] This method avoids the use of phosgene, a highly toxic and regulated gas, making it more accessible for research purposes.[12] The reaction proceeds by forming an intermediate N-acyl carbamate, which then eliminates oxalyl chloride's decomposition products to yield the desired isocyanate.

Experimental Protocol: Synthesis from Urethane and Oxalyl Chloride

This protocol describes a representative procedure. Causality Note: The reaction is performed under anhydrous and inert conditions to prevent the hydrolysis of both the starting materials and the highly moisture-sensitive isocyanate product.

-

Reactor Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂ or Drierite), an addition funnel, and a nitrogen or argon inlet.

-

Reagent Charging: The flask is charged with urethane (1.0 eq) and a suitable anhydrous solvent such as chloroform or 1,2-dichloroethane.

-

Initiation: Oxalyl chloride (1.1 eq) is dissolved in the same anhydrous solvent and charged into the addition funnel. The solution is added dropwise to the stirred urethane suspension at 0-5 °C (ice bath).

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, HCl).

-

Workup & Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent and volatile byproducts are carefully removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum.[3][8] To ensure the removal of any residual acidic impurities and moisture, the distillation can be performed over a mild drying agent like phosphorus pentoxide (P₂O₅).[3][8] The purified this compound should be collected and stored under an inert atmosphere.

Part 3: Core Reactivity and Mechanistic Principles

The synthetic utility of this compound is dictated by the electrophilic nature of the isocyanate carbon. It readily undergoes addition reactions with a wide range of nucleophiles.[9]

Reaction with Amines: Formation of Ureas

Primary and secondary amines react rapidly with this compound to form stable, substituted ureas.[9][13][14] This reaction is often quantitative and serves as a reliable method for converting amines into their corresponding ethoxycarbonylurea derivatives.

-

Mechanism: The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the final urea product.

Caption: Reaction of this compound with a Primary Amine.

Reaction with Alcohols: Formation of Carbamates (Urethanes)

Alcohols react with isocyanates to form carbamates, also known as urethanes.[9][15] This reaction is fundamental to polyurethane chemistry and is often catalyzed by tertiary amines or organometallic compounds.[14][15] The reactivity follows the order: primary alcohols > secondary alcohols > tertiary alcohols, primarily due to steric hindrance.[15]

-

Mechanism: Similar to the reaction with amines, the alcohol's oxygen atom acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer yields the stable carbamate product.

Caption: Reaction of this compound with an Alcohol.

Cycloaddition Reactions

The N=C double bond in the isocyanate group can participate as a dienophile in Diels-Alder [4+2] cycloaddition reactions.[12][16] Furthermore, isocyanates can undergo [4+1] cycloadditions with various substrates, providing routes to five-membered heterocycles.[17][18] This reactivity opens pathways to complex heterocyclic scaffolds that are of significant interest in medicinal chemistry.

Part 4: Strategic Applications in Drug Development & Complex Synthesis

The true power of this compound in advanced synthesis lies in the strategic use of its constituent parts. The ethoxycarbonyl group can function not only as part of the core reagent but also as a versatile activating and protecting group, which can be removed or transformed in subsequent steps.[19][20]

Dual-Functionality in Alkaloid Synthesis

A compelling application is its use in N-acyl-Pictet–Spengler reactions for the synthesis of 1-benzyltetrahydroisoquinoline alkaloids.[21][22] In this context, the ethoxycarbonyl group serves two critical roles:

-

Activation: It activates the arylethylamine precursor for the acid-catalyzed cyclization reaction.

-

Protection: It can simultaneously serve as a protecting group for phenolic hydroxyls present in the molecule, which might otherwise interfere with the reaction.[21][22]

This dual-use strategy significantly shortens synthetic routes by avoiding separate protection and deprotection steps.[22] After the cyclization, the N-ethoxycarbonyl group can be readily reduced with agents like lithium aluminum hydride to yield the desired N-methylated final product, while also cleaving the carbonate-protected phenols.[21][22]

Sources

- 1. This compound | 19617-43-7 [chemnet.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound CAS#: 19617-43-7 [chemicalbook.com]

- 4. This compound, 90%, tech. 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. ethyl N-carbonylcarbamate | C4H5NO3 | CID 300166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 90%, tech. 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, CasNo.19617-43-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 8. This compound | 19617-43-7 [chemicalbook.com]

- 9. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 10. chembk.com [chembk.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Isocyanate - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. poliuretanos.net [poliuretanos.net]

- 15. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 16. Cycloaddition - Wikipedia [en.wikipedia.org]

- 17. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). | Semantic Scholar [semanticscholar.org]

- 18. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Protecting group - Wikipedia [en.wikipedia.org]

- 20. Protective Groups [organic-chemistry.org]

- 21. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BJOC - The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids [beilstein-journals.org]

Introduction: Unveiling a Versatile Reagent in Modern Synthesis

An In-depth Technical Guide to Ethoxycarbonyl Isocyanate for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the strategic introduction of specific functional groups is paramount to achieving desired molecular architectures and biological activities. This compound, a highly reactive and versatile chemical entity, serves as a powerful tool for chemists aiming to construct complex molecules. Its bifunctional nature, possessing both a reactive isocyanate group and a stable ethyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its nuanced applications in drug discovery, all while emphasizing the safety protocols essential for its handling.

Nomenclature and Chemical Identity

Correctly identifying a chemical reagent is the foundation of sound scientific practice. While commonly referred to as this compound, its systematic IUPAC name provides an unambiguous descriptor of its structure.

-

Common Synonyms: Ethyl isocyanatoformate, Carbethoxyisocyanate, Ethyl N-carbonylcarbamate[1][2][3]

-

Molecular Weight: 115.09 g/mol [1]

Molecular Structure Diagram

The structure reveals an ethyl ester linked to an isocyanate functional group, the source of its characteristic reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical properties of a reagent is critical for designing experiments, particularly for purification and reaction setup. This compound is a clear, colorless to pale yellow liquid.[3][4][5] Its key properties are summarized below.

| Property | Value | Source |

| Appearance | Clear colorless to pale yellow liquid | [3][4][5] |

| Boiling Point | 25 °C at 10 mmHg | [1][5] |

| Density | 1.115 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.408 | [4][5] |

| Solubility | Soluble in many organic solvents (e.g., alcohols, ethers, aromatic hydrocarbons) | [3][4] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, reflecting the versatility of isocyanate chemistry. The choice of method often depends on the availability of starting materials, scale, and desired purity. Common methods include the reaction of glycine derivatives with phosgene (or its safer surrogates like triphosgene) and the Curtius rearrangement of ethyl hydrogen malonate.[6][7]

A particularly efficient and practical laboratory-scale synthesis involves the oxidation of ethyl 2-isocyanoacetate using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.[6][7] This method is advantageous due to its simplicity and high yield.

Experimental Protocol: Synthesis via Oxidation of Ethyl 2-Isocyanoacetate

This protocol is adapted from a procedure published in Organic Syntheses, demonstrating a reliable and high-yielding method.[6]

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-isocyanoacetate (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Add dimethyl sulfoxide (DMSO, 1.25 eq) to the solution via syringe.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: Add trifluoroacetic anhydride (0.1 eq) dropwise via syringe over 5 minutes. The solution may change color.

-

Reaction: Stir the solution for 5 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

-

Workup: Quench the reaction by adding ice-cold deionized water. Separate the organic layer and wash it multiple times with ice-cold water to remove residual DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate by rotary evaporation under reduced pressure.[6]

-

Final Product: The resulting oil is this compound, which can be used directly or further purified.

Purification

For applications requiring very high purity, fractional distillation under vacuum is the recommended method. To ensure the removal of any residual moisture, which can degrade the isocyanate, a pre-drying agent like phosphorus pentoxide (P₂O₅) can be used in the distillation flask.[5]

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O).[8] This makes it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in building complex molecular frameworks.

General Reactivity with Nucleophiles

Caption: General reactivity of isocyanates with nucleophiles.

-

Reaction with Alcohols: In the presence of an alcohol (R'-OH), this compound readily forms a urethane (carbamate) linkage.[8] This reaction is fundamental in polyurethane chemistry and is widely used in drug synthesis to link molecular fragments or to protect alcohol functionalities.

-

Reaction with Amines: Amines (R'₂NH) react rapidly with the isocyanate to form substituted ureas.[8] Primary amines are generally the most reactive nucleophiles towards isocyanates.[9] This robust urea linkage is a common feature in many pharmaceutical compounds.

-

Reaction with Water: this compound is moisture-sensitive. It reacts with water to form an unstable carbamic acid intermediate, which subsequently decomposes to release carbon dioxide and ethyl carbamate.[8][10] This reactivity necessitates handling and storage under anhydrous conditions to prevent degradation of the reagent.

Applications in Drug Discovery and Development

The unique reactivity of this compound makes it a valuable reagent in the pharmaceutical industry. Its applications range from the synthesis of active pharmaceutical ingredients (APIs) to the development of chemical probes for target identification.[11]

-

Scaffold Synthesis: It is frequently used as a building block to synthesize heterocyclic scaffolds, which form the core of many drugs.[5][12] For example, it can be used to synthesize substituted ureas, carbamates, and other nitrogen-containing heterocycles.

-

Prodrug Development: The isocyanate group can be used to link a drug molecule to a promoiety, creating a prodrug. This strategy can enhance a drug's pharmacokinetic properties, such as improving its bioavailability or reducing side effects.[11]

-

Chemical Biology and Probe Synthesis: In modern drug discovery, understanding a drug's mechanism of action is crucial. Isocyanates are used in "chemical tagging" strategies to append probes (like biotin for pulldowns or fluorophores for imaging) to a drug-like molecule.[13] This allows researchers to identify the biological targets of a compound, a critical step in the drug development pipeline. The broad reactivity of the isocyanate group with various nucleophilic handles (amines, alcohols, thiols) on a small molecule makes it a versatile tool for this purpose.[13]

-

Multicomponent Reactions: Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for rapidly generating libraries of diverse molecules for high-throughput screening.[14] While this compound is not an isocyanide, its electrophilic nature makes it a suitable partner in related diversity-oriented synthesis strategies, enabling the exploration of vast chemical space to find new drug leads.[15]

Safety, Handling, and Storage

As with all reactive chemicals, proper handling of this compound is essential to ensure laboratory safety. Its primary hazards are its flammability, toxicity, and irritant properties.[4][16][17]

GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H226 | Flammable liquid and vapour. | [16] |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [1] | |

| H315 | Causes skin irritation. | [16] | |

| H319 | Causes serious eye irritation. | [16] | |

| H335 | May cause respiratory irritation. | [16] | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [18] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [16] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [16] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16][18] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [17] |

Handling and Storage Protocols

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[4][16]

-

Inert Atmosphere: Due to its moisture sensitivity, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from incompatible materials such as strong acids, strong bases, alcohols, and amines.[20]

-

Spill and First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[16][18] If inhaled, move the person to fresh air.[16]

Conclusion

This compound, or ethyl N-(oxomethylidene)carbamate, is more than just a chemical reagent; it is an enabler of molecular innovation. Its predictable yet potent reactivity with nucleophiles provides a reliable method for forming key urethane and urea linkages, which are integral to countless compounds in materials science and pharmacology. For researchers in drug development, its utility in scaffold synthesis, prodrug design, and the creation of chemical biology probes makes it an indispensable tool. By understanding its properties, mastering its synthetic protocols, and adhering to strict safety guidelines, scientists can fully leverage the power of this versatile molecule to advance the frontiers of chemical and biomedical research.

References

- A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses Procedure.

- CAS 19617-43-7 this compound. Alfa Chemistry.

- A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. ResearchGate.

- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.

- Ethyl isocyanoacetate | 2999-46-4. ChemicalBook.

- Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Royal Society of Chemistry.

- SAFETY DATA SHEET - Ethoxycarbonyl isothiocyanate. Fisher Scientific.

- ethyl N-carbonylcarbamate | C4H5NO3 | CID 300166. PubChem, National Institutes of Health.

- ETHYL ISOCYANATOFORMATE. ChemBK.

- SAFETY DATA SHEET - Cyclohexyl isocyanate. Sigma-Aldrich.

- Convertible Isocyanides: Application in Small Molecule Synthesis, Carbohydrate Synthesis, and Drug Discovery. ResearchGate.

- SAFETY DATA SHEET - MONDUR 582. Covestro Solution Center.

- SAFETY DATA SHEET - 2-Ethoxyphenyl isocyanate. Fisher Scientific.

- This compound CAS#: 19617-43-7. ChemicalBook.

- This compound. ChemBK.

- The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka.

- Isocyanate. Wikipedia.

- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. PMC, National Institutes of Health.

- Relative reactivity's of various functional groups towards isocyanates. ResearchGate.

- Isocyanide-based multicomponent reactions in drug discovery. ResearchGate.

- Isocyanates and Isothiocyanates. CAMEO Chemicals, NOAA.

- Ethoxycarbonyl Isothiocyanate. ChemicalBook.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. ethyl N-carbonylcarbamate | C4H5NO3 | CID 300166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 19617-43-7 [m.chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Isocyanate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 12. Ethoxycarbonyl Isothiocyanate | 16182-04-0 [chemicalbook.com]

- 13. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemicalbook.com [chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.es [fishersci.es]

- 19. solutions.covestro.com [solutions.covestro.com]

- 20. fishersci.com [fishersci.com]

A Technical Guide to the Physical Properties of Ethoxycarbonyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Profile of a Versatile Reagent

Ethoxycarbonyl isocyanate (CAS No. 19617-43-7) is a bifunctional organic compound featuring both an ester and a highly reactive isocyanate group.[1][2] Its chemical structure, with the molecular formula C₄H₅NO₃, makes it a valuable reagent in organic synthesis.[1][2][3] The isocyanate moiety serves as a potent electrophile, readily reacting with nucleophiles such as alcohols, amines, and even water. This reactivity is harnessed by medicinal chemists and materials scientists to introduce the ethoxycarbonyl group into molecules, facilitating the synthesis of a wide array of compounds, including carbamates, ureas, and other derivatives crucial for drug discovery and polymer chemistry. Understanding its core physical properties is not merely an academic exercise; it is fundamental to its safe handling, storage, and effective application in experimental design. This guide provides an in-depth analysis of its boiling point and density, grounded in established data and practical laboratory considerations.

Core Physical Characteristics: A Quantitative Overview

The utility of any chemical reagent is intrinsically linked to its physical state and properties under typical laboratory conditions. This compound is a clear, colorless liquid at room temperature.[1][4] A summary of its key physical data is presented below for quick reference.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 25 °C | at 10 mmHg | [1][2][4] |

| Density | 1.115 g/mL | at 25 °C | [1][2][4] |

| Molecular Weight | 115.09 g/mol | [1][2][3] | |

| Molecular Formula | C₄H₅NO₃ | [1][2][3] | |

| Refractive Index | n20/D 1.408 | [1][4] |

In-Depth Analysis of Physical Properties

Boiling Point and Thermal Stability

The reported boiling point of this compound is 25 °C at a reduced pressure of 10 mmHg.[1][2][4] This specific data point is critically important for two primary reasons:

-

Purification Strategy: Reporting a boiling point under vacuum is a standard convention for compounds that are either thermally sensitive or have a high boiling point at atmospheric pressure. The isocyanate group is known for its reactivity and potential to undergo self-polymerization or decomposition at elevated temperatures. Distillation at reduced pressure allows for the purification of the compound at a much lower temperature, thereby mitigating the risk of thermal degradation and preserving the integrity of the reagent. The choice of 10 mmHg is a practical vacuum level achievable by standard laboratory rotary vane pumps.

-

Implication of Thermal Lability: The necessity for vacuum distillation strongly suggests that heating this compound to its boiling point at atmospheric pressure (760 mmHg) would likely result in decomposition. Researchers must, therefore, avoid atmospheric distillation. When removing solvents from reaction mixtures containing this reagent, techniques like rotary evaporation at controlled, low temperatures are mandated.

Density and Its Practical Relevance

The density of this compound is documented as 1.115 g/mL at 25 °C.[1][2][4] This value, being greater than that of water, indicates that in an immiscible biphasic system with water, it would form the lower layer. The specification of the measurement temperature (25 °C) is crucial, as density is inversely proportional to temperature; as temperature increases, liquids typically expand, leading to a decrease in density. For drug development professionals and process chemists, accurate density is essential for:

-

Mass-Volume Conversions: Precisely calculating the molar quantities required for a reaction when the reagent is measured by volume.

-

Process Engineering: Designing reactors and fluid handling systems, where density affects flow rates, mixing, and layer separation during workup procedures.

Structural Basis of Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The presence of polar carbonyl (C=O) and ether (C-O-C) functionalities, along with the highly polar isocyanate (-N=C=O) group, induces significant dipole-dipole interactions between molecules. These intermolecular forces are stronger than the van der Waals forces in nonpolar molecules of similar size, leading to a relatively high boiling point that necessitates vacuum distillation for purification.

Caption: Correlation of functional groups to physical properties.

Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, the determination of physical properties must follow standardized, validated protocols.

Protocol: Determination of Boiling Point under Reduced Pressure

This protocol describes a standard laboratory method for determining the boiling point of a thermally sensitive liquid like this compound.

Objective: To measure the boiling point at a stable, reduced pressure.

Apparatus:

-

Round-bottom flask

-

Short-path distillation head with a condenser and collection flask

-

Digital thermometer with an adapter

-

Vacuum pump and tubing

-

Manometer (digital or mercury)

-

Heating mantle with a stirrer

Procedure:

-

Assembly: Assemble the short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Charging: Charge the round-bottom flask with the sample and a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Vacuum Application: Connect the apparatus to the vacuum pump via a trap. Slowly and carefully apply the vacuum, monitoring the pressure with the manometer until the target pressure (e.g., 10 mmHg) is reached and stable.

-

Heating: Begin stirring and gently heat the sample using the heating mantle.

-

Observation: Observe the temperature at which the liquid boils and a steady condensation-distillation rate is achieved. Record the temperature from the thermometer placed at the vapor path. This temperature is the boiling point at the recorded pressure.

-

Shutdown: Once the measurement is complete, remove the heating mantle and allow the system to cool before slowly releasing the vacuum.

Caption: Workflow for vacuum boiling point determination.

Protocol: Measurement of Liquid Density

This protocol outlines the use of a pycnometer, a highly accurate method for determining the density of a liquid.

Objective: To accurately measure the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath (set to 25.0 °C)

-

Thermometer

Procedure:

-

Calibration: Thoroughly clean and dry the pycnometer. Weigh it empty on the analytical balance (m₁).

-

Filling with Water: Fill the pycnometer with deionized water and place it in the constant temperature bath at 25.0 °C until it reaches thermal equilibrium. Ensure the capillary in the stopper is filled.

-

Weighing with Water: Remove the pycnometer from the bath, carefully dry the outside, and weigh it (m₂). The density of water at 25.0 °C is a known standard (approx. 0.99704 g/mL). The volume of the pycnometer (V) can be calculated: V = (m₂ - m₁) / ρ_water.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound.

-

Thermal Equilibration: Place the filled pycnometer in the 25.0 °C water bath to allow it to reach thermal equilibrium.

-

Weighing with Sample: Remove the pycnometer, dry the exterior, and weigh it (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V.

Conclusion and Handling Recommendations

The physical properties of this compound—specifically its boiling point of 25 °C at 10 mmHg and density of 1.115 g/mL at 25 °C—are defining characteristics that dictate its proper handling, purification, and use in synthesis.[1][2][4] The need for vacuum distillation highlights its thermal sensitivity, mandating careful temperature control during reactions and solvent removal. Its density is a key parameter for accurate reagent measurement and process scale-up. Adherence to established protocols for its handling and characterization is paramount for achieving safe, reproducible, and successful scientific outcomes. Given its hazardous nature as a flammable, harmful, and irritating substance, appropriate personal protective equipment should always be used, and it should be stored in a cool, designated area.[1][2]

References

- This compound - ChemBK. (n.d.).

- ethyl N-carbonylcarbamate | C4H5NO3 | CID 300166 - PubChem. (n.d.).

Sources

An In-depth Technical Guide to the Solubility of Ethoxycarbonyl Isocyanate in Organic Solvents

This technical guide offers a comprehensive analysis of the solubility and solution behavior of ethoxycarbonyl isocyanate (CAS 19617-43-7). Designed for researchers, chemists, and professionals in drug development and materials science, this document moves beyond simple data recitation. It provides a framework for understanding the interplay between the solute's structure, solvent properties, and the critical factor of reactivity, thereby empowering users to make informed decisions in experimental design and process development.

Core Principles: Understanding the Duality of this compound

This compound, with the molecular formula C₄H₅NO₃, is a bifunctional molecule.[1] Its solution behavior is dictated by two key structural features:

-

The Ethoxycarbonyl Group (CH₃CH₂OC(O)-): This ester group imparts a degree of polarity to the molecule.

-

The Isocyanate Group (-N=C=O): This is a highly electrophilic and reactive functional group that readily participates in nucleophilic addition reactions.[2]

The solubility of this compound is therefore not merely a physical dissolution but a balance between solvent compatibility and chemical stability. The cardinal rule of "like dissolves like" applies, but with the critical caveat that the solvent must be chemically inert to the isocyanate moiety to form a stable solution.

Solvent Selection: A Dichotomy of Reactivity

The choice of solvent is paramount and falls into two distinct categories: Inert (Aprotic) Solvents and Reactive (Protic) Solvents .

Recommended: Inert Aprotic Solvents

These solvents lack acidic protons and therefore do not react with the isocyanate group under typical conditions. They are the required choice for preparing stable stock solutions or for use as a reaction medium where the isocyanate is intended to react with another nucleophile. Based on chemical principles and documented use in synthesis, this compound is expected to be soluble in a range of common aprotic solvents.

Not Recommended for Stable Solutions: Protic Solvents

Protic solvents contain acidic protons (e.g., from -OH or -NH groups) and will react with this compound. While technically a dissolution may occur, it is a reactive process, not a simple solubilization. The isocyanate group is consumed, forming new compounds.[2] This reactivity is fundamental to the synthetic utility of isocyanates but precludes the use of protic solvents for preparing stable solutions.

Reaction with Alcohols: Alcohols react with isocyanates to form carbamates (urethanes).[3][4] This reaction is often catalyzed by tertiary amines or organometallic compounds.[5]

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[2][6][7] The newly formed amine can then react with another isocyanate molecule to form a urea derivative.[2] This reaction is often vigorous.

Qualitative Solubility Profile

| Solvent Class | Examples | Predicted Solubility & Compatibility |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Soluble & Inert. Excellent choice for creating stable solutions. Toluene diisocyanate is known to be soluble in benzene.[8] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble & Inert. Good for reactions and solution preparation. Synthesis of this compound has been performed in chloroform, indicating compatibility.[9] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble & Inert. Widely used as reaction solvents for isocyanates. Care must be taken to use anhydrous grades, as peroxide contaminants can be hazardous and residual water will react. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble & Inert. Generally suitable, but the enol content should be considered, especially if catalysis is involved. Must be anhydrous. |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble & Inert. Good general-purpose solvents. Must be anhydrous. |

| Nitriles | Acetonitrile (MeCN) | Soluble & Inert. Acetonitrile is a polar aprotic solvent that is miscible with a wide range of organic solvents and is a suitable choice for dissolving isocyanates for analytical and synthetic purposes.[10][11][12] |

| Amides | Dimethylformamide (DMF), DMAc | Soluble & Inert. Use with caution. While aprotic, trace water is common and can be difficult to remove. Amine impurities from degradation can also react. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Limited to Poor Solubility. The polarity of the ethoxycarbonyl and isocyanate groups limits solubility in nonpolar aliphatic solvents. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble but REACTIVE. Forms carbamates. Do not use for preparing stable solutions. The reaction rate is higher for primary alcohols than for secondary alcohols.[13] |

| Water | H₂O | Insoluble & REACTIVE. Vigorous reaction to form an amine and CO₂ gas.[2] |

| Amines (Primary/Secondary) | Diethylamine, Aniline | Soluble but REACTIVE. Rapid reaction to form ureas.[2] |

Experimental Protocol for Quantitative Solubility Determination

The absence of published quantitative data necessitates a robust and reliable experimental method to determine the solubility of this compound in a specific solvent of interest. The following protocol is a self-validating system based on the principle of isothermal equilibrium, followed by quantitative chemical titration.

Causality Behind the Method

This method is chosen for its accuracy and ability to handle a reactive compound.

-

Isothermal Equilibrium: Ensures that the solution is truly saturated at a given temperature, providing a thermodynamically defined data point.

-

Centrifugation: Guarantees complete separation of undissolved solute from the saturated solution, which is critical to avoid artificially inflated solubility values.

-

Titration with Di-n-butylamine: This is a standard and highly specific method for quantifying isocyanate groups.[14] An excess of a primary or secondary amine is used to react quantitatively with the -NCO group. The unreacted amine is then back-titrated with a standardized acid. This indirect approach is more reliable than attempting to directly titrate the isocyanate.

Experimental Workflow Diagram

Caption: Workflow for determining isocyanate solubility.

Detailed Step-by-Step Methodology

Materials:

-

This compound

-

Anhydrous grade of the organic solvent to be tested

-

Standardized di-n-butylamine solution (e.g., 0.1 N in an inert solvent like toluene)

-

Standardized hydrochloric acid (e.g., 0.1 N aqueous)

-

Bromophenol blue indicator

-

Temperature-controlled shaker/incubator

-

Centrifuge

-

Calibrated glass pipettes and burette

-

Scintillation vials or other sealable glass containers

Procedure:

-

Preparation of Saturated Solutions: a. To a series of three glass vials, add an excess amount of this compound (enough to ensure solid remains after equilibration). b. Carefully pipette a precise volume (e.g., 5.00 mL) of the chosen anhydrous organic solvent into each vial. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached (24 to 48 hours is recommended). Visually confirm that undissolved solid remains.

-

Phase Separation: a. Remove the vials from the shaker and place them in a temperature-controlled bath at the same temperature for 1-2 hours to allow the solid to settle. b. Centrifuge the vials for 10-15 minutes to pellet the remaining solid material firmly.

-

Quantification by Titration: a. Immediately after centrifugation, carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Crucially, ensure no solid particles are transferred. b. Dispense the aliquot into a clean Erlenmeyer flask. c. Add a precise, known excess volume of the standardized di-n-butylamine solution (e.g., 10.00 mL of 0.1 N solution) to the flask. Swirl to mix. d. Allow the reaction to proceed for 15 minutes at room temperature. e. Add 3-4 drops of bromophenol blue indicator. f. Titrate the solution with the standardized hydrochloric acid until the endpoint (color change from blue to yellow) is reached. Record the volume of HCl used. g. Perform a "blank" titration by titrating the same volume of the di-n-butylamine solution (e.g., 10.00 mL) with the HCl to determine the initial amount of amine.

-

Calculation: a. Moles of Amine Reacted: ((V_blank - V_sample) * N_HCl) = Moles of Amine

-

V_blank = Volume of HCl for blank titration (mL)

-

V_sample = Volume of HCl for sample titration (mL)

-

N_HCl = Normality of HCl (mol/L)

b. Moles of Isocyanate: Since the reaction is 1:1, the moles of amine reacted equals the moles of isocyanate in the aliquot.

c. Solubility: Solubility (mol/L) = Moles of Isocyanate / Volume of Aliquot (L) Solubility (g/L) = Solubility (mol/L) * Molar Mass of Isocyanate (115.09 g/mol)[1]

-

Safety and Handling

This compound is a flammable liquid and is harmful if inhaled, swallowed, or in contact with skin.[7] It causes skin, eye, and respiratory irritation.[3]

-

Handling: Always handle in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[3]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from sources of ignition and moisture.[2] Recommended storage is often under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.

-

In case of contact: For eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. For skin, wash off with soap and plenty of water.[3]

Conclusion

While specific quantitative solubility data for this compound remains sparse, a thorough understanding of its chemical nature allows for a predictive and practical approach to its use in solution. The primary determinant for solvent selection is the absence of protic functional groups to prevent chemical reaction. For applications requiring precise concentrations, the detailed experimental protocol provided offers a reliable method for determining solubility in any suitable aprotic solvent. This guide equips the research scientist with the foundational knowledge and practical tools necessary to confidently and safely handle this compound in solution-phase applications.

References

- Isocyanate - Wikipedia. (n.d.).

- Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(20), 7449-7459.

- Bunn, T. L., & Liang, Z. (2020). Catalyzed Reaction of Isocyanates (RNCO) with Water. Physical Chemistry Chemical Physics, 22(1), 143-154.

- Bunn, T. L., & Liang, Z. (2019). Catalyzed Reaction of Isocyanates (RNCO)

- Akhlaghinia, B. (2005). A Mild and Efficient Method for the Preparation of Alkyl Isocyanates from Alcohols, Thiols and Trimethylsilyl Ethers. Synthesis, 2005(12), 1955-1958.

- Schwetlick, K., & Noack, R. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (2), 395-402.

- Wang, Y., et al. (2008). Synthesis of ethoxycarbonyl isothiocyanate by orthogonal design. Journal of Chemical Technology & Biotechnology, 83(5), 753-757.

- Camacho López, C. O., et al. (2019). Microreactor assisted method for studying isocyanate–alcohol reaction kinetics.

- Bunn, T. L., & Liang, Z. (2019). Catalyzed Reaction of Isocyanates (RNCO)

- Baker, J. W., & Holdsworth, J. B. (1947). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Journal of the Chemical Society (Resumed), 713-726.

- Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4419-4437.

- Schyrr, B. (2021). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Karlsruher Institut für Technologie (KIT).

- Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung, 330(4), 547-557.

- Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates.

- Chen, J. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto.

- PubChem. (n.d.). Acetonitrile.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate.

- Wikipedia. (n.d.). Acetonitrile.

- U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.

- PubChem. (n.d.). Dichloromethane.

Sources

- 1. This compound CAS#: 19617-43-7 [chemicalbook.com]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 4. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Catalyzed reaction of isocyanates (RNCO) with water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Table 4-2, Physical and Chemical Properties of Toluene Diisocyanate and Methylenediphenyl Diisocyanatea - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Acetonitrile [fishersci.com]

- 11. Acetonitrile - Wikipedia [en.wikipedia.org]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. doxuchem.com [doxuchem.com]

The Isocyanate Functional Group: A Versatile Tool in Drug Development and Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of the Isocyanate Group

The isocyanate functional group (–N=C=O) is a highly versatile and reactive moiety that has found extensive application in the synthesis of pharmaceuticals, biomaterials, and complex organic molecules.[1][2] Its utility stems from the electrophilic nature of the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. This reactivity, coupled with the ability to form stable covalent linkages, makes isocyanates invaluable tools for drug development professionals. This guide provides an in-depth exploration of the key reactions of the isocyanate functional group, with a focus on their mechanistic underpinnings and practical applications in the pharmaceutical sciences.

The reactivity of the isocyanate group is dictated by its electronic structure. The cumulative double bonds in the N=C=O system result in a high degree of unsaturation and an electron-deficient carbon atom. The presence of an electron-withdrawing group attached to the nitrogen atom can further enhance the electrophilicity of the isocyanate, increasing its reactivity.[2] Conversely, electron-donating groups can decrease its reactivity.[2] This tunable reactivity allows for precise control over chemical transformations, a crucial aspect in the synthesis of complex drug molecules.

Core Reactions of the Isocyanate Functional Group

The reactions of isocyanates are diverse, but they are predominantly characterized by the nucleophilic addition to the carbon-nitrogen double bond. The most common and synthetically useful reactions involve nucleophiles containing active hydrogen atoms, such as alcohols, amines, water, and carboxylic acids.

Reaction with Alcohols: The Formation of Urethanes

The reaction of an isocyanate with an alcohol yields a urethane (also known as a carbamate), a linkage that is fundamental to the structure of polyurethanes and is increasingly utilized in the design of bioactive molecules and biomaterials.[1][3][4]

Mechanism: The reaction proceeds through a nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate. This is followed by a proton transfer, which can be facilitated by other alcohol molecules acting as a proton shuttle, to yield the stable urethane product.[5] The reaction is often catalyzed by tertiary amines or organotin compounds, which can activate the alcohol or the isocyanate, thereby increasing the reaction rate.[6][7]

Experimental Protocol: Synthesis of a Model Urethane

-

Objective: To synthesize ethyl phenylcarbamate from phenyl isocyanate and ethanol.

-

Materials: Phenyl isocyanate, absolute ethanol, dry toluene, triethylamine (catalyst).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenyl isocyanate (1.0 eq) in dry toluene.

-

Add a catalytic amount of triethylamine (e.g., 0.01 eq) to the solution.

-

Slowly add a solution of absolute ethanol (1.0 eq) in dry toluene from the dropping funnel to the isocyanate solution at room temperature with vigorous stirring.

-

The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2270 cm⁻¹).

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude urethane, which can be purified by recrystallization or column chromatography.

-

Reaction with Amines: The Synthesis of Ureas

The reaction between an isocyanate and a primary or secondary amine is generally faster than the reaction with alcohols and results in the formation of a substituted urea.[8] This reaction is central to the synthesis of polyureas and a wide array of pharmaceutical compounds, as the urea moiety is a common pharmacophore in many drug classes.[9]

Mechanism: Similar to the reaction with alcohols, the mechanism involves the nucleophilic attack of the amine nitrogen on the isocyanate carbon. The subsequent proton transfer from the nitrogen to the isocyanate nitrogen is rapid and leads to the highly stable urea linkage. The kinetics of this reaction are typically second order, being first order in both the isocyanate and the amine.[10]

Experimental Protocol: Synthesis of a Model Urea

-

Objective: To synthesize 1,3-diphenylurea from phenyl isocyanate and aniline.

-

Materials: Phenyl isocyanate, aniline, dry acetone.

-

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 eq) in dry acetone.

-

Slowly add a solution of phenyl isocyanate (1.0 eq) in dry acetone to the aniline solution at room temperature with stirring.

-

A white precipitate of 1,3-diphenylurea will form almost immediately.

-

Continue stirring for 30 minutes to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration, wash with cold acetone, and dry to obtain the pure urea derivative.

-

Reaction with Water: Formation of Amines and Carbon Dioxide